molecular formula C8H9N3O B1455516 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1314968-98-3

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No. B1455516
M. Wt: 163.18 g/mol
InChI Key: CHTPIYCJJPAFFV-UHFFFAOYSA-N
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Description

The compound “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” appears to be a derivative of the pyrido[2,3-b]pyrazin-2(1H)-one class of compounds1. However, specific information about this exact compound is not readily available.



Synthesis Analysis

While I couldn’t find specific synthesis methods for “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one”, there are methods available for the synthesis of related 1H-pyrazolo[3,4-b]pyridine derivatives2. These methods are systematized according to the method to assemble the pyrazolopyridine system2.



Molecular Structure Analysis

The molecular structure of “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” is not readily available. However, related compounds such as “6-(Dimethylamino)-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-5-ium” have been studied1.



Chemical Reactions Analysis

Specific chemical reactions involving “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” are not available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” are not readily available.


Scientific Research Applications

  • Synthesis of Pyrido[2,3-b]pyrazine Derivatives

    • Field : Chemistry
    • Application : This research covers comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to pyrazolo[3,4-b]pyridine derivatives .
    • Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of these synthetic methods are considered .
  • Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

    • Field : Biochemistry
    • Application : This research involves the synthesis of novel pyrido[2,3-b]pyrazin based heterocyclic compounds .
    • Methods : The chemical structures of these compounds were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
    • Results : The research revealed that these compounds have remarkable contributions towards nonlinear optical (NLO) technological applications .
  • Pyrido[2,3-b]pyrazine-based Full-color Fluorescent Materials

    • Field : Material Science
    • Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for full-color emitting material system .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The research resulted in high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system .
  • Anti-Cancer Agents

    • Field : Medicinal Chemistry
    • Application : This research involves the design, synthesis, and biological activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which showed high anti-tumor activity .
    • Methods : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
    • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
  • Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

    • Field : Chemistry
    • Application : This research covers comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of these synthetic methods are considered .
  • Full-Color Fluorescent Materials

    • Field : Material Science
    • Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for full-color emitting material system .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The research resulted in high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system .
  • Anti-Cancer Agents

    • Field : Medicinal Chemistry
    • Application : This research involves the design, synthesis, and biological activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which showed high anti-tumor activity .
    • Methods : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
    • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
  • Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

    • Field : Chemistry
    • Application : This research covers comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of these synthetic methods are considered .
  • Full-Color Fluorescent Materials

    • Field : Material Science
    • Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for full-color emitting material system .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The research resulted in high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system .

Safety And Hazards

Information on the safety and hazards of “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” is not readily available.


Future Directions

The future directions of research on “7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” are not readily available. However, related compounds have shown promise in the treatment of cancer, neurodegenerative disorders, and metabolic disorders3.


properties

IUPAC Name

7-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTPIYCJJPAFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 2
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 3
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 4
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 5
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 6
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Citations

For This Compound
1
Citations
S Mikami, S Nakamura, T Ashizawa… - Journal of medicinal …, 2017 - ACS Publications
Phosphodiesterase (PDE) 2A inhibitors have emerged as a novel mechanism with potential therapeutic option to ameliorate cognitive dysfunction in schizophrenia or Alzheimer’s …
Number of citations: 37 pubs.acs.org

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